molecular formula C13H20FN5 B11738916 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738916
M. Wt: 265.33 g/mol
InChI Key: VVJLFAVETYTQJV-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups .

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine apart is its specific substitution pattern and the presence of both fluoroethyl and propyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-3-7-19-12(4-6-16-19)9-15-13-10-17-18(8-5-14)11(13)2/h4,6,10,15H,3,5,7-9H2,1-2H3

InChI Key

VVJLFAVETYTQJV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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